molecular formula C10H9N3S B14414889 4-[(E)-(Thiophen-2-yl)diazenyl]aniline CAS No. 82855-21-8

4-[(E)-(Thiophen-2-yl)diazenyl]aniline

Cat. No.: B14414889
CAS No.: 82855-21-8
M. Wt: 203.27 g/mol
InChI Key: YFRBHKJZUTWRSO-UHFFFAOYSA-N
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Description

4-[(E)-(Thiophen-2-yl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound consists of a thiophene ring attached to an aniline moiety through an azo linkage, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(Thiophen-2-yl)diazenyl]aniline typically involves the diazotization of aniline followed by azo coupling with thiophene. The process begins with the nitrosation of aniline using nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid. This reaction forms a diazonium salt intermediate. The diazonium salt then undergoes azo coupling with thiophene to yield the desired azo compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pH, and concentration of reagents. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(Thiophen-2-yl)diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(E)-(Thiophen-2-yl)diazenyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(Thiophen-2-yl)diazenyl]aniline involves its interaction with molecular targets through the azo linkage. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(Phenyldiazenyl)aniline]
  • 4-[(E)-(Pyridin-2-yl)diazenyl]aniline
  • 4-[(E)-(Benzothiazol-2-yl)diazenyl]aniline

Uniqueness

4-[(E)-(Thiophen-2-yl)diazenyl]aniline is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds.

Properties

CAS No.

82855-21-8

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

4-(thiophen-2-yldiazenyl)aniline

InChI

InChI=1S/C10H9N3S/c11-8-3-5-9(6-4-8)12-13-10-2-1-7-14-10/h1-7H,11H2

InChI Key

YFRBHKJZUTWRSO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)N=NC2=CC=C(C=C2)N

Origin of Product

United States

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